molecular formula C9H13N3O B13105335 5-(Cyclopentyloxy)pyrimidin-2-amine CAS No. 1192813-83-4

5-(Cyclopentyloxy)pyrimidin-2-amine

Cat. No.: B13105335
CAS No.: 1192813-83-4
M. Wt: 179.22 g/mol
InChI Key: XGAKNUPZXKPFOS-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)pyrimidin-2-amine (CAS: 1192813-83-4) is a pyrimidine derivative featuring a cyclopentyloxy substituent at the 5-position and an amino group at the 2-position. Its InChIKey is XGAKNUPZXKPFOS-UHFFFAOYSA-N, and synonyms include SCHEMBL557883 and DTXSID201294395 . The compound’s structure combines a pyrimidine core with a bulky aliphatic ether substituent, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

1192813-83-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-cyclopentyloxypyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

XGAKNUPZXKPFOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentyloxy)pyrimidin-2-amine typically involves the reaction of cyclopentanol with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to form the cyclopentyloxy derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopentyloxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Cyclopentyloxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and maintaining genome integrity. By inhibiting PLK4, the compound can disrupt cell division and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

The 5-position of pyrimidin-2-amine derivatives is critical for modulating biological activity and physicochemical properties. Below is a detailed comparison of 5-(Cyclopentyloxy)pyrimidin-2-amine with structurally related compounds.

Structural Diversity at the 5-Position

Table 1: Substituent Effects on Pyrimidin-2-amine Derivatives
Compound Name 5-Substituent Core Structure Biological Activity/Application Key Properties/Insights References
5-(Cyclopentyloxy)pyrimidin-2-amine Cyclopentyloxy (aliphatic) Pyrimidin-2-amine Not explicitly reported High lipophilicity due to bulky group
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl (aromatic) Pyrimidin-2-amine Kinase inhibitor (hypothesized) Enhanced π-π stacking with aromaticity
5-(Thiophen-3-yl)pyrimidin-2-amine Thiophenyl (heteroaromatic) Pyrimidin-2-amine Biofilm modulation (demonstrated) Improved solubility via heteroatoms
5-(Hept-1-ynyl)pyrimidin-2-amine Heptynyl (alkynyl) Pyrimidin-2-amine Not explicitly reported Linear alkyne increases rigidity
SRI-32007 (Cyr997) Pyrrolopyrimidine complex Pyrrolo[2,3-d]pyrimidine Antiviral (HBV inhibition) Multisubstituted core enhances binding
5-(4-Fluorophenyl)pyrimidin-2-amine 4-Fluorophenyl (halogenated) Pyrimidin-2-amine Kinase inhibition (c-kit, PDGFRα/β) Halogen enhances target affinity

Key Insights from Structural Comparisons

Substituent Type and Bioactivity: Aromatic vs. Aliphatic: Aromatic substituents (e.g., 4-methoxyphenyl in ) may enhance π-π interactions with protein targets, as seen in kinase inhibitors . Heteroaromatic Groups: Compounds like 5-(thiophen-3-yl)pyrimidin-2-amine demonstrate biofilm modulation, suggesting heteroatoms (e.g., sulfur) may facilitate interactions with bacterial targets.

Synthetic Routes: Aryl/heteroaryl substituents (e.g., naphthyl, thiophenyl) are typically introduced via Sonogashira or Suzuki couplings , whereas aliphatic ethers like cyclopentyloxy may require nucleophilic substitution or Mitsunobu reactions.

Physicochemical Properties :

  • Lipophilicity : Cyclopentyloxy (logP ~3.5 estimated) is more lipophilic than methoxyphenyl (logP ~2.8) or thiophenyl (logP ~2.5), which could influence blood-brain barrier penetration or metabolic stability.
  • Steric Effects : The bulky cyclopentyl group may hinder binding to flat binding pockets but improve selectivity for targets requiring steric complementarity.

Biological Implications :

  • Kinase inhibitors (e.g., 5-(4-fluorophenyl)pyrimidin-2-amine ) highlight the importance of halogenation for target affinity. The absence of halogens in 5-(Cyclopentyloxy)pyrimidin-2-amine may limit similar activity but could reduce off-target effects.
  • The pyrrolopyrimidine core in SRI-32007 demonstrates that fused-ring systems enhance antiviral activity, a feature absent in simpler pyrimidine derivatives.

Biological Activity

5-(Cyclopentyloxy)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

  • IUPAC Name : 5-(Cyclopentyloxy)pyrimidin-2-amine
  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The biological activity of 5-(Cyclopentyloxy)pyrimidin-2-amine is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is critical for cell proliferation and survival.
  • Anticancer Activity : Preliminary studies suggest that this compound might exhibit anticancer properties by inducing apoptosis in cancer cells and disrupting their metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential of 5-(Cyclopentyloxy)pyrimidin-2-amine as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7, A549) demonstrated that the compound exhibits significant cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0

These findings suggest that 5-(Cyclopentyloxy)pyrimidin-2-amine may be a promising candidate for further development as an anticancer drug.

Anti-inflammatory Effects

In addition to its anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine release in various models of inflammation.

Comparative Studies

Comparative studies with other pyrimidine derivatives have been conducted to evaluate the relative efficacy and safety profiles of 5-(Cyclopentyloxy)pyrimidin-2-amine:

  • Pyrimidine Analogues : Other pyrimidine derivatives have shown varying degrees of biological activity, but 5-(Cyclopentyloxy)pyrimidin-2-amine demonstrates a unique profile due to its cyclopentyl ether substituent, which may enhance its lipophilicity and cellular uptake.
CompoundActivity TypeIC50 (µM)
5-(Cyclopentyloxy)pyrimidin-2-amineAnticancer12.5
4-Pyridyl-pyrimidineAnticancer20.0
Thiazolidine-pyrimidineAnti-inflammatory30.0

Case Studies

Several case studies have documented the biological effects of similar compounds within the pyrimidine family:

  • Anticancer Efficacy : A study involving a series of pyrimidine derivatives indicated that modifications at the 5-position significantly influenced their anticancer activity, with certain substitutions leading to enhanced potency against specific cancer types .
  • Mechanistic Insights : Research has elucidated that some pyrimidines exert their effects through the inhibition of key metabolic enzymes involved in nucleotide synthesis, which is a common mechanism for anticancer agents .

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